N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of other chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bactericidal activity . This indicates that the compound may exert its effects by inhibiting essential enzymes or proteins involved in critical biological processes.
Comparison with Similar Compounds
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: This compound has a similar structure but differs in the position of the pyridine ring, which may affect its chemical properties and biological activity.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a pincer-type structure with multiple pyridine rings, making it distinct in terms of its molecular interactions and applications.
The uniqueness of this compound lies in its specific molecular configuration, which imparts unique chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLRDRZBOYTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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